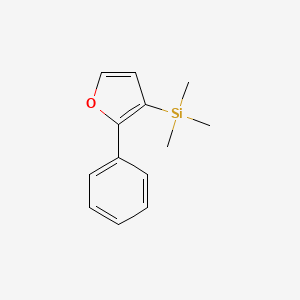

Trimethyl(2-phenylfuran-3-yl)silane

Beschreibung

Trimethyl(2-phenylfuran-3-yl)silane is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to the 3-position of a 2-phenylfuran moiety. This structure combines the steric bulk and electron-donating properties of the trimethylsilyl group with the aromatic and π-conjugated features of the phenylfuran ring. Such compounds are typically utilized as intermediates in organic synthesis, particularly in cross-coupling reactions, where the silane group acts as a directing or protecting agent.

Eigenschaften

CAS-Nummer |

83556-89-2 |

|---|---|

Molekularformel |

C13H16OSi |

Molekulargewicht |

216.35 g/mol |

IUPAC-Name |

trimethyl-(2-phenylfuran-3-yl)silane |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)12-9-10-14-13(12)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI-Schlüssel |

VGHXLBVJHQCYLM-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=C(OC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-phenylfuran-3-yl)silane typically involves the reaction of 2-phenylfuran with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(2-phenylfuran-3-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: It can participate in reduction reactions, often using hydrosilanes as reducing agents.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes such as triethylsilane are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, reduced silanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Trimethyl(2-phenylfuran-3-yl)silane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.

Industry: It is utilized in the production of advanced materials, including coatings and adhesives

Wirkmechanismus

The mechanism of action of Trimethyl(2-phenylfuran-3-yl)silane involves its ability to act as a radical H-donor or hydride donor. This property makes it useful in radical-based reactions and reductions. The molecular targets and pathways involved include interactions with various organic substrates, leading to the formation of new carbon-silicon bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Trimethyl(2-phenylfuran-3-yl)silane, its structural and functional analogs are analyzed below. Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of Trimethyl(2-phenylfuran-3-yl)silane and Analogous Compounds

Key Findings

This contrasts with (trifluoromethyl)trimethylsilane, where the electron-withdrawing CF₃ group enhances electrophilic reactivity . Lead-containing analogs (e.g., trimethyl(triphenylplumbylmethyl)silane) exhibit toxicity risks, limiting their utility compared to non-metallic silanes .

Reactivity in Synthesis :

- Bulky aromatic substituents, as seen in Trimethyl(2-phenylfuran-3-yl)silane, may influence reaction kinetics. For instance, phosphazene syntheses with similar groups required extended reaction times (3 days) for product isolation, suggesting steric effects could delay nucleophilic substitutions .

Standard silane precautions—avoiding moisture, using inert atmospheres—are recommended.

Environmental and Material Applications :

- Fluorinated silanes (e.g., fluorodecyl trimethoxy silane) excel in hydrophobicity but face regulatory scrutiny due to persistence . The phenylfuran group may offer a less environmentally problematic alternative for aromatic functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.